molecular formula C26H27ClO3 B1672733 Fispemifene CAS No. 341524-89-8

Fispemifene

Cat. No. B1672733
M. Wt: 422.9 g/mol
InChI Key: NKZTZAQIKKGTDB-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fispemifene (INN, USAN) (developmental code name HM-101) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It was developed for the treatment of male hypogonadism but was abandoned and never marketed . It reached phase II clinical trials for this indication before development was terminated in March 2016 . The drug failed to achieve statistical significance on key effectiveness endpoints in clinical trials and was discontinued by its developer for strategic reasons .


Molecular Structure Analysis

Fispemifene has a molecular formula of C26H27ClO3 . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .


Physical And Chemical Properties Analysis

Fispemifene has a molecular weight of 422.9 g/mol . It is a stilbenoid .

Scientific Research Applications

Anti-inflammatory and Antiestrogenic Actions in Prostatitis

Fispemifene, a selective estrogen receptor modulator (SERM), has been studied for its anti-inflammatory and antiestrogenic effects in the context of chronic nonbacterial prostatitis. In an experimental study using the Noble rat model, fispemifene demonstrated significant attenuation of glandular inflammation. This was evidenced by reduced numbers of intraluminal neutrophils and decreased expression of progesterone receptor and Fos-related antigen 2 in the prostatic tissue. These findings suggest the potential of SERMs like fispemifene in treating and preventing prostatic inflammation (Yatkin et al., 2008).

Efficacy in Treating Vulvovaginal Atrophy in Postmenopausal Women

Ospemifene, a related SERM, has been evaluated for its effectiveness in treating vulvovaginal atrophy in postmenopausal women. In a pivotal phase 3 study, ospemifene demonstrated a significant improvement in symptoms such as vaginal dryness and dyspareunia compared to placebo. The study concluded that ospemifene is an effective and well-tolerated option for treating vulvovaginal atrophy symptoms, potentially improving postmenopausal women's quality of life (Bachmann & Komi, 2009).

Prevention of Neointima Formation after Vascular Injury

Fispemifene has been studied for its potential to preserve estrogen's beneficial effects on the vascular wall in postmenopausal conditions. In a study involving ovariectomized rats, it was found that fispemifene, along with other SERMs, inhibited neointimal thickening post-aorta denudation injury. These results indicate that SERMs like fispemifene may have beneficial estrogen agonist effects in the injured vascular wall, potentially impacting vascular smooth muscle cell function and reendothelialization (Savolainen-Peltonen et al., 2004).

Long-term Safety in Treating Vulvar and Vaginal Atrophy

The long-term safety and effectiveness of ospemifene for treating vulvar and vaginal atrophy were confirmed in a safety extension study involving postmenopausal women. The study reported few treatment-emergent adverse events and demonstrated no significant endometrial changes during the treatment period, affirming thepotential of ospemifene as a safe treatment option for vulvar and vaginal atrophy in this demographic (Simon et al., 2012).

Effectiveness in Treating Vaginal Dryness Associated with Postmenopausal Vulvar and Vaginal Atrophy

A phase III trial demonstrated the efficacy and safety of ospemifene in treating vaginal dryness in postmenopausal women with vulvovaginal atrophy. The study showed significant improvements in symptoms, supporting ospemifene's role as an effective treatment option for this condition (Portman et al., 2014).

Impact on Hormones, Genital Tract, and Quality of Life in Postmenopausal Women

Ospemifene's effects on hormone levels, genital tract organs, climacteric symptoms, and quality of life in postmenopausal women were studied, demonstrating its potential in preventing and treating osteoporosis. The study highlighted ospemifene's effect on vaginal epithelium, with minimal influence on other physiological aspects (Rutanen et al., 2003).

Pharmacodynamics and Clinical Efficacy in Genitourinary Syndrome of Menopause

A comprehensive review of ospemifene's pharmacodynamics and clinical efficacy in treating genitourinary syndrome of menopause (GSM) highlighted its role as an effective treatment option for postmenopausal women experiencing moderate-to-severe dyspareunia or GSM symptoms (Bondi et al., 2016).

Effects on Bone Parameters in Postmenopausal Women

Ospemifene's influence on bone health in postmenopausal women was assessed, suggesting a potential protective effect on bone health for those being treated for dyspareunia. This finding opens avenues for exploring ospemifene in bone preservation and osteoporosis prevention (Constantine et al., 2016).

Future Directions

Apricus Biosciences has secured US development and commercialisation rights for Fispemifene from Finland-based Forendo Pharma . Fispemifene is an oral once-daily chemical entity SERM, which was developed to treat urological conditions in men . During the first half of 2015, the company intended to start a Phase IIb trial to confirm the optimal Fispemifene doses to treat men with secondary hypogonadism .

properties

IUPAC Name

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZTZAQIKKGTDB-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870330
Record name Fispemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fispemifene

CAS RN

341524-89-8
Record name Fispemifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341524-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fispemifene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fispemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fispemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fispemifene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fispemifene
Reactant of Route 2
Reactant of Route 2
Fispemifene
Reactant of Route 3
Reactant of Route 3
Fispemifene
Reactant of Route 4
Reactant of Route 4
Fispemifene
Reactant of Route 5
Reactant of Route 5
Fispemifene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fispemifene

Citations

For This Compound
154
Citations
E Yatkin, J Bernoulli, R Lammintausta… - Journal of Pharmacology …, 2008 - ASPET
… Fispemifene significantly attenuated the glandular form of … As signs of antiestrogenic action, fispemifene blocked estrogen-… Because fispemifene exhibited both antiestrogenic and anti-…
Number of citations: 17 jpet.aspetjournals.org
E Yatkin, J Bernoulli, R Lammintausta… - Journal of Pharmacology …, 2008 - Citeseer
The anti-inflammatory and anti-estrogenic action of fispemifene, a novel selective estrogen receptor modulator (SERM), was tested on the Noble rat model of chronic nonbacterial …
Number of citations: 3 citeseerx.ist.psu.edu
H Savolainen-Peltonen, NM Luoto, L Kangas… - Molecular and cellular …, 2004 - Elsevier
… SERMs, ospemifene and fispemifene, preserve estrogen's … -E2, while raloxifene and fispemifene had no effect. Replacing … in a smaller neointima with raloxifene and fispemifene. …
Number of citations: 22 www.sciencedirect.com
S Palacios - Menopause International, 2007 - journals.sagepub.com
… Fispemifene, a new triphenylethylene closely related to ospemifene (see below), is currently undergoing phase II clinical trials. It has antagonist activity in the breast and acts as an …
Number of citations: 43 journals.sagepub.com
H Savolainen-Peltonen, NM Luoto, L Kangas… - …, 2004 - journals.lww.com
… neointima with raloxifene, fispemifene, and ICI. All SERMs inhibited replication, and all but fispemifene the migration of vascular SMC and cells from aortic explants in vitro. Finally, …
Number of citations: 0 journals.lww.com
F Marín, MC Barbancho - Selective Estrogen Receptor Modulators: A New …, 2006 - Springer
… Fispemifene is a new triphenylethylene, closely related to ospemifene, currently going to Phase II clinical trials. It has antagonistic activity in breast tissue and acts as an estrogen …
Number of citations: 12 link.springer.com
G Kiss, NW Allen - Theoretical Chemistry Accounts, 2007 - Springer
… Fispemifene and ospemifene are considered to be false-positives and are therefore not taken into the regression calculation (Fig. 12) [19]. The resulting RBA predictability for model B of …
Number of citations: 6 link.springer.com
J Bernoulli - 2008 - utupub.fi
… Fispemifene, a novel SERM tested in this experimental model, showed antiinflammatory action by attenuating the number of inflamed acini in the dorsolateral prostate. Fispemifene …
Number of citations: 9 www.utupub.fi
F Marin, MC Barbancho - doctorlib.info
… Fispemifene is a new triphenylethylene, closely related to ospemifene, currently going to Phase II clinical trials. It has antagonistic activity in breast tissue and acts as an estrogen …
Number of citations: 0 doctorlib.info
S Gupta, G Gupta, VL Sharma - Mini Reviews in Medicinal …, 2017 - ingentaconnect.com
… Latest example of SERM includes fispemifene (9). However, like SARM the exact mechanism of estrogen action in the prostate is not yet completely known [19]. … Fispemifene 9 …
Number of citations: 1 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.